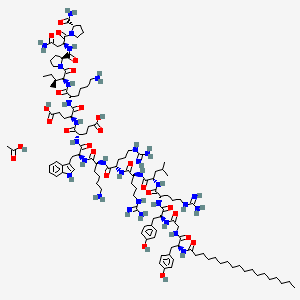
Lyn peptide inhibitor acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lyn peptide inhibitor acetate is a potent and cell-permeable inhibitor of Lyn-coupled interleukin-5 receptor signaling pathways. It specifically blocks Lyn activation and inhibits the binding of Lyn tyrosine kinase to the βc subunit of interleukin-3, granulocyte-macrophage colony-stimulating factor, and interleukin-5 receptors . This compound is significant in the study of asthma, allergic reactions, and other eosinophilic disorders .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lyn peptide inhibitor acetate involves the design of a peptide inhibitor using the Lyn-binding sequence. The peptide is N-stearated to enable cellular internalization . The stearated peptide blocks the binding of Lyn to the βc receptor and the activation of Lyn . The synthesis typically involves solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of amino acids to a growing peptide chain.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale SPPS, followed by purification processes such as high-performance liquid chromatography (HPLC) to ensure the purity and quality of the final product. The peptide is then lyophilized to obtain it in a stable, powdered form suitable for storage and further use.
化学反応の分析
Types of Reactions
Lyn peptide inhibitor acetate primarily undergoes binding interactions rather than traditional chemical reactions like oxidation or reduction. It interacts with specific proteins and receptors within cells to exert its inhibitory effects.
Common Reagents and Conditions
The synthesis of this compound involves reagents such as protected amino acids, coupling agents (e.g., HBTU, DIC), and deprotecting agents (e.g., TFA). The conditions typically include controlled temperature and pH to ensure the correct folding and stability of the peptide.
Major Products Formed
The major product formed is the this compound itself, which is characterized by its ability to inhibit Lyn kinase activity and block specific signaling pathways associated with eosinophilic inflammation .
科学的研究の応用
Lyn peptide inhibitor acetate has a wide range of scientific research applications:
Chemistry: Used as a tool to study protein-peptide interactions and the role of Lyn kinase in various signaling pathways.
作用機序
Lyn peptide inhibitor acetate exerts its effects by binding to the Lyn kinase, preventing its activation and subsequent signaling. Lyn kinase is a member of the Src family of tyrosine kinases and plays a crucial role in various cellular processes . By inhibiting Lyn kinase, the compound blocks the phosphorylation of downstream targets, thereby modulating cell survival, proliferation, and immune responses .
類似化合物との比較
Similar Compounds
Dasatinib: A small molecule inhibitor that targets multiple tyrosine kinases, including Lyn kinase.
Bafetinib: Another Lyn kinase inhibitor used in research to study its effects on cancer cell lines.
Uniqueness
Lyn peptide inhibitor acetate is unique in its specificity for Lyn kinase and its ability to block specific signaling pathways without affecting other signals . This selective inhibition makes it a valuable tool for studying the precise role of Lyn kinase in various diseases and for developing targeted therapies.
特性
分子式 |
C117H188N30O26 |
|---|---|
分子量 |
2430.9 g/mol |
IUPAC名 |
acetic acid;(4S)-5-[[(2S)-6-amino-1-[[(2S,3S)-1-[(2S)-2-[[(2S)-4-amino-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[2-[[(2S)-3-(4-hydroxyphenyl)-2-(octadecanoylamino)propanoyl]amino]acetyl]amino]propanoyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]amino]pentanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C115H184N30O24.C2H4O2/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-42-93(149)131-86(63-71-43-47-74(146)48-44-71)99(156)130-68-94(150)132-87(64-72-45-49-75(147)50-46-72)108(165)137-82(39-30-59-128-115(124)125)103(160)140-85(62-69(3)4)107(164)136-81(38-29-58-127-114(122)123)101(158)135-80(37-28-57-126-113(120)121)100(157)133-78(35-24-26-55-116)102(159)141-88(65-73-67-129-77-34-23-22-33-76(73)77)109(166)139-84(52-54-96(153)154)105(162)138-83(51-53-95(151)152)104(161)134-79(36-25-27-56-117)106(163)143-97(70(5)7-2)112(169)145-61-32-41-91(145)110(167)142-89(66-92(118)148)111(168)144-60-31-40-90(144)98(119)155;1-2(3)4/h22-23,33-34,43-50,67,69-70,78-91,97,129,146-147H,6-21,24-32,35-42,51-66,68,116-117H2,1-5H3,(H2,118,148)(H2,119,155)(H,130,156)(H,131,149)(H,132,150)(H,133,157)(H,134,161)(H,135,158)(H,136,164)(H,137,165)(H,138,162)(H,139,166)(H,140,160)(H,141,159)(H,142,167)(H,143,163)(H,151,152)(H,153,154)(H4,120,121,126)(H4,122,123,127)(H4,124,125,128);1H3,(H,3,4)/t70-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,97-;/m0./s1 |
InChIキー |
VLGOBVFKVGWHSY-FMHIDZNUSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CC(=O)N)C(=O)N6CCC[C@H]6C(=O)N.CC(=O)O |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)N5CCCC5C(=O)NC(CC(=O)N)C(=O)N6CCCC6C(=O)N.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




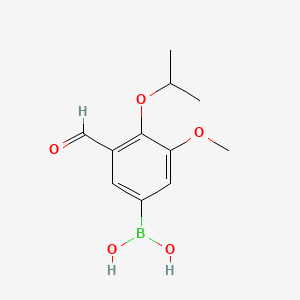
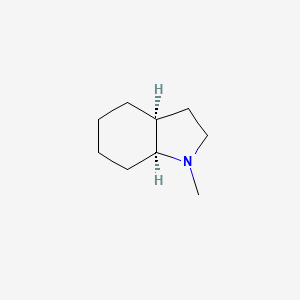
![7-Fluoro-11-methylpyrido[1,2-b]isoquinolin-5-ium perchlorate](/img/structure/B14757223.png)
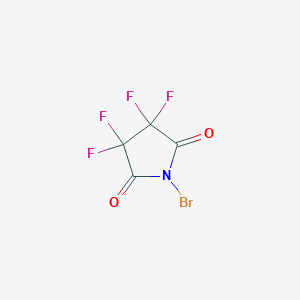

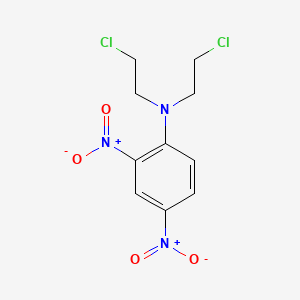
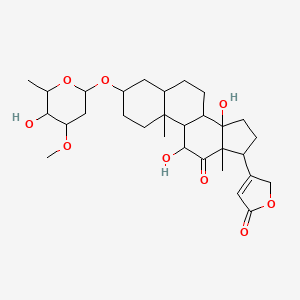
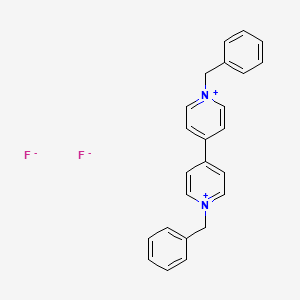
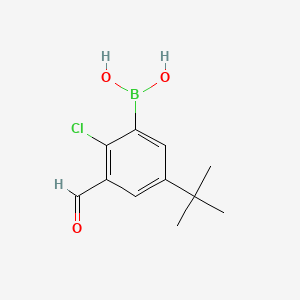
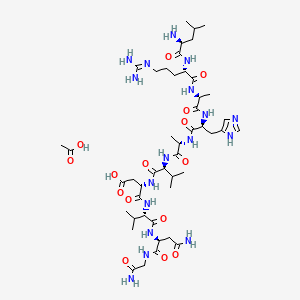
![18,36-dioxa-4,14,22,32-tetrazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1(21),2,5(17),6,8,10,12,15,19,23(35),24,26,28,30,33-pentadecaene](/img/structure/B14757282.png)

